(1,4-Oxazepan-7-yl)methanol hydrochloride
Description
(1,4-Oxazepan-7-yl)methanol hydrochloride is a heterocyclic organic compound featuring a seven-membered 1,4-oxazepane ring with a hydroxymethyl (-CH2OH) substituent at the 7-position, paired with a hydrochloride counterion. Its CAS number (referenced in ) and structural analogs () highlight its relevance in synthetic chemistry.
Properties
IUPAC Name |
1,4-oxazepan-7-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6-1-2-7-3-4-9-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRIANJYQFHTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Oxazepan-7-yl)methanol hydrochloride typically involves the reaction of 1,4-oxazepane with formaldehyde under acidic conditions to form the intermediate (1,4-oxazepan-7-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,4-Oxazepan-7-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1,4-Oxazepan-7-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,4-Oxazepan-7-yl)methanol hydrochloride is not well-understood. it is believed to interact with various molecular targets and pathways, potentially involving hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (1,4-Oxazepan-7-yl)methanol hydrochloride and its analogs:
Key Findings :
Functional Groups : Replacing -CH2OH with -CH3 (7-methyl analog) reduces hydrogen-bonding capacity, impacting solubility and crystal packing .
Ring Modifications: The benzo-fused analog () introduces aromaticity, enhancing lipophilicity and possibly altering metabolic stability compared to the non-fused oxazepane core .
Crystallography: Similar hydrochloride salts (e.g., L-tyrosine derivatives in ) exhibit Cl−-mediated hydrogen bonding, suggesting that this compound may form layered or 3D networks depending on substituent arrangement.
Biological Activity
(1,4-Oxazepan-7-yl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique oxazepane ring structure and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C8H10ClN2O2, with a molecular weight of approximately 194.63 g/mol. The compound features a seven-membered heterocyclic oxazepane ring that contributes to its biological activity. The presence of both nitrogen and oxygen atoms in the ring enhances its reactivity and interaction with biological targets.
Research indicates that compounds containing the oxazepane structure may exhibit various pharmacological effects, including:
- Monoamine Reuptake Inhibition : Similar to certain antidepressants, this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially providing antidepressant effects .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
- Antimicrobial Effects : The compound has been explored for its potential antimicrobial activity against various pathogens, indicating a broad spectrum of biological applications .
In Vitro Studies
A study investigating the cytotoxic effects of this compound on cancer cell lines demonstrated significant growth inhibition. The compound was tested on several lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| SW872 (Liposarcoma) | 3.8 | Induces p53 expression |
| HeLa (Cervical Cancer) | 5.0 | Cell cycle arrest observed |
| MCF-7 (Breast Cancer) | 4.5 | Apoptotic markers increased |
These results indicate that this compound may be a promising candidate for further development as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although detailed data is limited, initial findings suggest:
- Absorption : The compound exhibits good solubility due to the hydroxymethyl group, which may enhance bioavailability.
- Metabolism : Potential metabolic pathways include oxidation of the hydroxyl group and N-dealkylation.
- Excretion : Further studies are needed to elucidate the excretion routes and half-life.
Therapeutic Applications
- Antidepressant Potential : A case study involving animal models demonstrated that treatment with this compound resulted in reduced depressive-like behaviors compared to control groups.
- Cancer Treatment : In vivo studies using xenograft models showed that administration of the compound led to significant tumor size reduction in treated mice compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
